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Introduction
Triarachidin, a triglyceride composed of glycerol and three units of arachidic acid (a 20-carbon

saturated fatty acid), is a lipid molecule of interest for various applications due to its specific

physical and chemical properties. This technical guide provides a comprehensive overview of

the known natural sources of triarachidin, methodologies for its extraction and analysis, and

the current state of knowledge regarding its biological signaling pathways. The information is

intended to serve as a foundational resource for researchers in lipidomics, natural product

chemistry, and drug development.

Natural Occurrence of Triarachidin
Currently, the primary identified natural source of triarachidin is tomato seed oil (Solanum

lycopersicum)[1]. While the oil is rich in unsaturated fatty acids like linoleic and oleic acid, it

also contains a variety of saturated fatty acids. Arachidic acid, the constituent fatty acid of

triarachidin, is present in tomato seed oil, although typically in smaller quantities compared to

other fatty acids[1][2][3]. The concentration of triarachidin itself is not well-documented, but

the presence and percentage of arachidic acid in the fatty acid profile can be used as an

indicator of its potential presence.

Other plant-based sources, such as various nuts and seeds, contain arachidic acid, but the

presence of triarachidin in these sources has not been explicitly confirmed in the reviewed
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literature[4].

Quantitative Data on Arachidic Acid in Tomato Seed Oil
The following table summarizes the reported content of arachidic acid in the fatty acid profile of

tomato seed oil from various studies. This data provides an estimate of the precursor available

for the formation of triarachidin.

Tomato Variety/Processing
Arachidic Acid (% of Total
Fatty Acids)

Reference

Roma VF 0.645 [2]

Not Specified 1.93 - 2.20 [3]

Cold Break and Hot Break

Processing
Trace amounts [1]

Note: The concentration of triarachidin is expected to be significantly lower than the

percentage of arachidic acid, as arachidic acid is also incorporated into mixed-acid

triacylglycerols.

Experimental Protocols
A specific, standardized protocol for the extraction and quantification of triarachidin from

natural sources is not readily available in the scientific literature. However, established methods

for the analysis of triacylglycerols (TAGs) in plant oils can be adapted for this purpose. The

general workflow involves lipid extraction, followed by chromatographic separation and mass

spectrometric detection.

Lipid Extraction from Tomato Seeds
A common and effective method for extracting lipids from seeds is Soxhlet extraction.

Materials:

Dried and ground tomato seeds

Soxhlet apparatus
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Cellulose extraction thimble

Hexane (or other suitable non-polar solvent)

Rotary evaporator

Heating mantle

Procedure:

Ensure tomato seeds are thoroughly dried to remove moisture, which can interfere with

extraction efficiency.

Grind the dried seeds into a fine powder to increase the surface area for solvent interaction.

Place a known weight of the ground seed powder into a cellulose extraction thimble.

Position the thimble inside the main chamber of the Soxhlet extractor.

Fill a round-bottom flask with hexane to approximately two-thirds of its volume and attach it

to the Soxhlet apparatus.

Assemble the condenser on top of the extractor and connect it to a cold water supply.

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the

condenser, liquefy, and drip back into the thimble containing the seed sample.

Allow the extraction to proceed for several hours (typically 6-8 hours). The solvent will

cyclically fill the extraction chamber and siphon back into the boiling flask, progressively

extracting the lipid content.

After extraction is complete, allow the apparatus to cool.

Remove the round-bottom flask containing the solvent and the extracted oil.

Evaporate the solvent using a rotary evaporator to obtain the crude tomato seed oil.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The extracted oil can then be stored under nitrogen at a low temperature to prevent oxidation

prior to analysis.

Quantification of Triarachidin by HPLC-APCI-MS
High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical

Ionization Mass Spectrometry (HPLC-APCI-MS) is a powerful technique for the separation and

quantification of specific TAGs.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Reversed-phase C18 column

Mass Spectrometer with an APCI source

Triarachidin standard (for identification and quantification)

Procedure:

Sample Preparation: Dissolve a known amount of the extracted tomato seed oil in a suitable

solvent system (e.g., acetonitrile/2-propanol).

Chromatographic Separation:

Inject the sample into the HPLC system.

Employ a non-aqueous reversed-phase gradient elution. A typical mobile phase could

consist of acetonitrile and 2-propanol[5][6].

The gradient is programmed to separate the complex mixture of TAGs based on their

polarity and carbon number.

Mass Spectrometric Detection:

The eluent from the HPLC is introduced into the APCI-MS system.

Operate the mass spectrometer in positive ion mode.
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Monitor for the specific protonated molecule [M+H]+ of triarachidin. The expected m/z for

triarachidin (C63H122O6) would be approximately 975.9.

Fragment ions can also be monitored for structural confirmation.

Quantification:

Generate a calibration curve using a certified triarachidin standard of known

concentrations.

Compare the peak area of the triarachidin in the sample chromatogram to the calibration

curve to determine its concentration in the tomato seed oil.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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